
(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid
概要
説明
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The “(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid” is likely to be a white or off-white solid, as is common with many boronic acids .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid” would consist of a phenyl ring with a boronic acid group, a fluorine atom, and a piperidine carbonyl group attached to it .Chemical Reactions Analysis
Boronic acids are known for their use in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . They can also undergo protodeboronation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid” would be expected to be similar to those of other boronic acids. They are typically solid at room temperature, and they have the ability to form reversible covalent complexes with sugars, amines, and other compounds .科学的研究の応用
Organic Synthesis and Reaction Mechanisms
Pietra and Vitali (1972) explored the nucleophilic aromatic substitution of the nitro-group, which is related to reactions involving piperidine, a component relevant to the structure of the compound . Their study provides insight into the reaction mechanisms that could be pertinent to synthesizing derivatives of boronic acids for various applications (Pietra & Vitali, 1972).
Drug Design and Medicinal Applications
Research on arylcycloalkylamines, including phenyl piperidines, has highlighted their significance in developing antipsychotic agents. This suggests potential pharmacological applications of related boronic acid derivatives in targeting D2-like receptors, hinting at the broader therapeutic potential of such compounds (Sikazwe et al., 2009).
Electrochemical Biosensors
Anzai (2016) reviewed the recent progress in electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives. This research underscores the utility of PBA-modified electrodes in developing sensors for glucose and other biologically relevant molecules, suggesting potential applications of "(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid" in biosensor technology (Anzai, 2016).
Structure-Based Drug Discovery
Supuran (2017) discussed the advances in structure-based drug discovery involving carbonic anhydrase inhibitors, highlighting the role of boronic acids and derivatives in developing new therapeutic agents. This review illustrates the importance of boronic acids in medicinal chemistry and drug design, potentially including derivatives of "(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid" (Supuran, 2017).
Material Science and Engineering
Boronic acid derivatives, including those similar to "(2-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid," have found applications in materials science, particularly in the development of functional materials for medical diagnostics and treatment. The unique binding properties and stability of boronic acid compounds make them suitable for various applications, from drug delivery systems to diagnostic tools (Marfin et al., 2017).
作用機序
Target of Action
Boronic acids and their derivatives are known to have a wide range of biological targets due to their ability to form reversible covalent bonds with proteins, particularly with enzymes that have hydroxyl groups in their active sites .
Mode of Action
The mode of action of 2-Fluoro-4-(Piperidine-1-Carbonyl)Phenylboronic Acid is primarily through its involvement in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds. The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Fluoro-4-(Piperidine-1-Carbonyl)Phenylboronic Acid participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The resulting compounds can then participate in various biochemical pathways, depending on their specific structures and functional groups.
Pharmacokinetics
Boronic acids and their derivatives are generally known for their good bioavailability and stability, making them attractive candidates for drug development .
Result of Action
The result of the action of 2-Fluoro-4-(Piperidine-1-Carbonyl)Phenylboronic Acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and functional groups.
Action Environment
The action of 2-Fluoro-4-(Piperidine-1-Carbonyl)Phenylboronic Acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . Additionally, the stability of boronic acids and their derivatives can be influenced by factors such as pH and temperature .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPOPOPNJZJRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697224 | |
| Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-26-6 | |
| Record name | [2-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




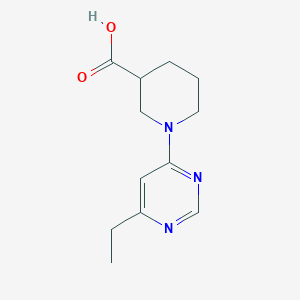


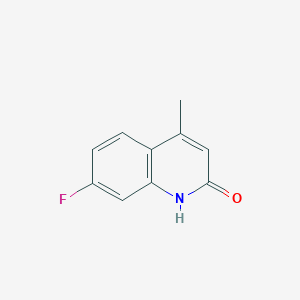
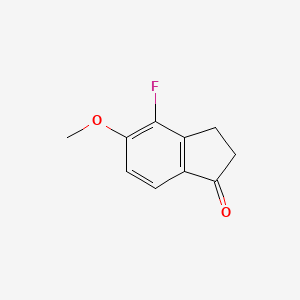
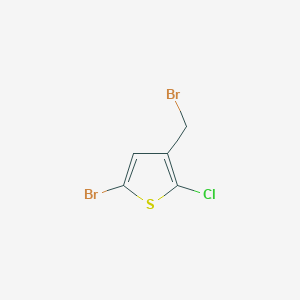
![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)

![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)
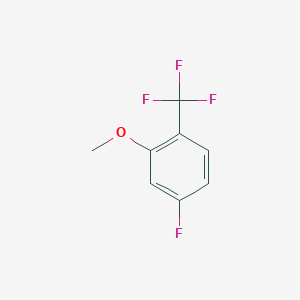

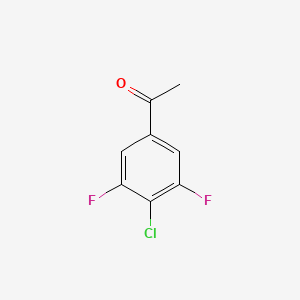
![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)